2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, a furotriazolopyrimidine core, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the benzothiazole moiety, followed by the formation of the furotriazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furotriazolopyrimidine core may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine
- 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
Uniqueness
The presence of both benzothiazole and furotriazolopyrimidine moieties in a single molecule is relatively rare, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H21N5O3S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C29H21N5O3S2/c1-35-19-11-7-17(8-12-19)24-25-27-32-23(15-38-29-31-21-5-3-4-6-22(21)39-29)33-34(27)16-30-28(25)37-26(24)18-9-13-20(36-2)14-10-18/h3-14,16H,15H2,1-2H3 |
InChI Key |
DKJBVETYYASDSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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